ロスタフ ロキシン

概要

説明

ロスタフューロキシンは、高血圧治療の潜在能力で知られている合成ジギトキシゲニン誘導体です。 それは、細胞膜全体でナトリウムとカリウムイオンの勾配を維持する酵素、ナトリウム・カリウムATPアーゼの作用を調節します 。 この化合物は、高血圧の動物モデルにおける血圧低下に有望性を示しており、現在、本態性高血圧の治療のための臨床試験が行われています .

2. 製法

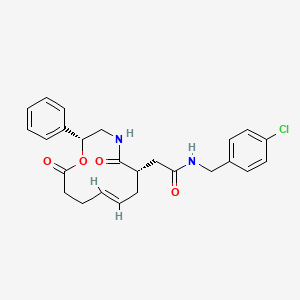

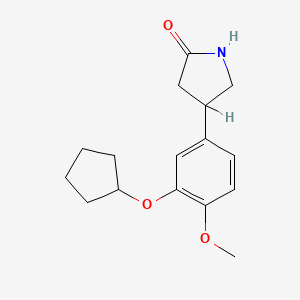

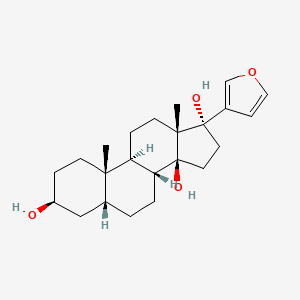

合成経路と反応条件: ロスタフューロキシンは、ジギトキシゲニンから始まる一連の化学反応によって合成されます。合成経路には、ステロイド骨格のC17位にフラン環を導入することが含まれます。重要なステップには以下が含まれます。

酸化: ジギトキシゲニンは、ヒドロキシル基を導入するために酸化されます。

置換: ヒドロキシル基はフラン環で置換されます。

環化: 分子は環化を起こして、ロスタフューロキシン最終構造を形成します。

工業生産方法: ロスタフューロキシンの工業生産には、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。プロセスには以下が含まれます。

原料準備: 高純度のジギトキシゲニンが原料として調製されます。

反応最適化: 温度、圧力、溶媒などの反応条件が、最大の効率のために最適化されます。

精製: 最終製品は、クロマトグラフィーなどの技術を用いて精製され、目的の純度が達成されます。

科学的研究の応用

Rostafuroxin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of digitoxigenin derivatives.

Biology: Investigated for its role in modulating sodium-potassium adenosine triphosphatase activity.

Medicine: Studied for its potential in treating hypertension and other cardiovascular diseases.

Industry: Explored for its use in developing new antihypertensive drugs.

作用機序

ロスタフューロキシンは、ナトリウム・カリウムATPアーゼ酵素に特異的に結合することによってその効果を発揮します。 この結合は酵素の活性を調節し、細胞膜全体でのナトリウムとカリウムイオンの勾配の調節につながります 。 関与する分子標的には、酵素の細胞外ドメインと、アダクチンと内因性オウバインによって媒介されるシグナル伝達経路が含まれます .

類似化合物:

ジギトキシゲニン: ロスタフューロキシンの母体化合物。

オウバイン: 同様の生物活性を持つ別のジギトキシゲニン誘導体。

ロサルタン: 臨床試験で比較に使用される降圧薬.

独自性: ロスタフューロキシンは、ナトリウム・カリウムATPアーゼ酵素の選択的阻害と、アダクチンと内因性オウバインによって媒介される高血圧の特定の形態に対抗する能力においてユニークです 。 他の類似化合物とは異なり、ロスタフューロキシンは、動物モデルにおいて血圧を低下させ、臓器肥大を防ぐ高い効力と有効性を示しています .

生化学分析

Biochemical Properties

Rostafuroxin interacts with the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes . Rostafuroxin modulates the effects of this enzyme, thereby playing a significant role in biochemical reactions .

Cellular Effects

Rostafuroxin has been found to inhibit Respiratory Syncytial Virus (RSV) infection in respiratory epithelial cells by inhibiting the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . It also has an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Rostafuroxin exerts its effects at the molecular level by selectively disrupting the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na-K pump, and ERK tyrosine phosphorylation and activation .

Dosage Effects in Animal Models

Rostafuroxin has been shown to reduce blood pressure and prevent organ hypertrophy in animal models representative of both adducin and EO mechanisms

Metabolic Pathways

Rostafuroxin is involved in the metabolic pathways related to the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes .

準備方法

Synthetic Routes and Reaction Conditions: Rostafuroxin is synthesized through a series of chemical reactions starting from digitoxigenin. The synthetic route involves the introduction of a furan ring at the C17 position of the steroid backbone. The key steps include:

Oxidation: Digitoxigenin is oxidized to introduce a hydroxyl group.

Substitution: The hydroxyl group is substituted with a furan ring.

Cyclization: The molecule undergoes cyclization to form the final structure of rostafuroxin.

Industrial Production Methods: Industrial production of rostafuroxin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Material Preparation: High-purity digitoxigenin is prepared as the starting material.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.

Purification: The final product is purified using techniques like chromatography to achieve the desired purity.

化学反応の分析

反応の種類: ロスタフューロキシンは、次のようなさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、その官能基を修飾することができます。

置換: 置換反応は、新しい官能基を導入することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたさまざまなロスタフューロキシン誘導体が含まれ、これらは異なる生物活性を持つ可能性があります。

4. 科学研究への応用

ロスタフューロキシンは、幅広い科学研究への応用を持っています。

化学: ジギトキシゲニン誘導体の影響を研究するためのモデル化合物として使用されます。

生物学: ナトリウム・カリウムATPアーゼ活性の調節における役割について調査されています。

医学: 高血圧やその他の心臓血管疾患の治療における潜在的な用途について研究されています.

産業: 新しい降圧薬の開発における使用について検討されています。

類似化合物との比較

Digitoxigenin: The parent compound of rostafuroxin.

Ouabain: Another digitoxigenin derivative with similar biological activity.

Losartan: An antihypertensive drug used for comparison in clinical trials.

Uniqueness: Rostafuroxin is unique in its selective inhibition of the sodium-potassium adenosine triphosphatase enzyme and its ability to counteract specific forms of hypertension mediated by adducin and endogenous ouabain . Unlike other similar compounds, rostafuroxin has shown high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in animal models .

特性

IUPAC Name |

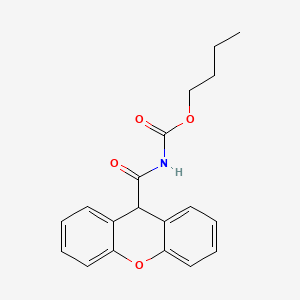

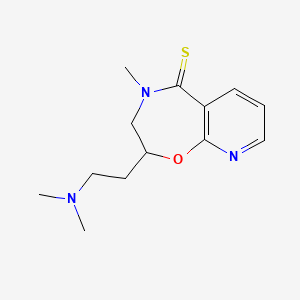

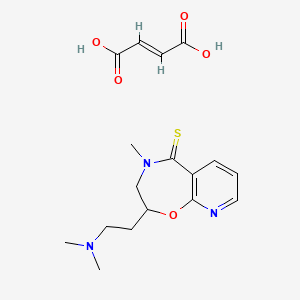

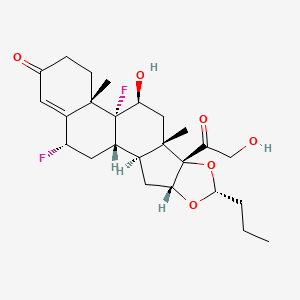

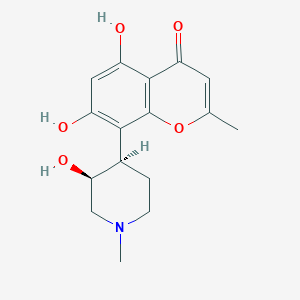

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAPORIZZWBIEX-DTBDINHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870040 | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156722-18-8 | |

| Record name | Rostafuroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rostafuroxin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rostafuroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSTAFUROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rostafuroxin primarily targets the sodium-potassium pump (Na+,K+-ATPase) by selectively antagonizing the binding of ouabain, an endogenous cardiotonic steroid. [, , ]

A: While rostafuroxin displaces ouabain from its binding site on the Na+,K+-ATPase, it does not directly inhibit the pump's activity. Instead, it disrupts ouabain-mediated activation of downstream signaling pathways. [, ]

A: Rostafuroxin primarily inhibits the Src-epidermal growth factor receptor (EGFR)-ERK signaling pathway triggered by the binding of ouabain or mutant α-adducin to Na+,K+-ATPase. This inhibition leads to a decrease in renal Na+ reabsorption and a reduction in blood pressure. [, , ]

A: Rostafuroxin preferentially disrupts the interaction between the Src-SH2 domain and mutant α-adducin or the ouabain-bound Na+,K+-ATPase complex. It interacts less robustly with wild-type α-adducin or the Na+,K+-ATPase in the absence of ouabain. [, ]

A: Rostafuroxin exhibits selective action, primarily targeting Na+,K+-ATPase signaling in the renal tubules and vascular smooth muscle cells, thus impacting blood pressure regulation. [, , ]

A: While the provided research papers do not explicitly state the molecular formula and weight of rostafuroxin, they mention that it is a derivative of digitoxigenin. Further research in chemical databases would be required for precise structural information. [, ]

ANone: The provided research papers primarily focus on the pharmacological and biological effects of rostafuroxin. Information about its material compatibility and stability under different conditions is not discussed. [1-28]

A: Rostafuroxin acts as a pharmacological antagonist rather than a catalyst. It exerts its effects by binding to the Na+,K+-ATPase and disrupting specific protein-protein interactions. []

A: While the provided research papers do not extensively discuss computational studies, one study mentions molecular modeling to demonstrate a potential cGMP docking site within the ouabain-binding pocket of Na+,K+-ATPase. This suggests the potential use of computational methods in understanding rostafuroxin's interactions with its target. []

A: While the provided research papers do not detail specific SAR studies for rostafuroxin, they highlight its development as a digitoxigenin derivative designed to selectively antagonize ouabain binding to Na+,K+-ATPase. [] Further research focusing on the SAR of rostafuroxin would be valuable.

ANone: The research papers primarily focus on the in vivo effects of rostafuroxin and do not provide detailed information about its stability, formulation strategies, or efforts to improve its solubility and bioavailability. [1-28]

ANone: The provided research papers focus on preclinical and early clinical research on rostafuroxin and do not address SHE regulations or compliance, which are typically relevant for later stages of drug development and commercialization. [1-28]

A: Rostafuroxin's pharmacodynamics involve selective antagonism of ouabain and mutant α-adducin-mediated Na+,K+-ATPase activation, primarily in the kidneys. This action leads to a reduction in sodium reabsorption and, consequently, lower blood pressure. [, ]

ANone: Rostafuroxin's efficacy has been evaluated in various models, including:

- Rodent models: Spontaneously hypertensive rats, Dahl salt-sensitive rats, DOCA-salt rats, and Milan hypertensive rats carrying mutant α-adducin. [, , , , , , ]

- Cellular models: Primary cultures of rat renal proximal tubule cells, human embryonic kidney (HEK293) cells, and human airway epithelial (A549) cells. [, , , ]

- Clinical trials: Phase II dose-finding studies in patients with essential hypertension. [, , , ]

ANone: The research papers primarily focus on rostafuroxin's mechanism of action and do not extensively discuss potential resistance mechanisms. [1-28]

ANone: The provided research papers primarily focus on the pharmacological and therapeutic potential of rostafuroxin. While some studies touch upon analytical techniques and in vitro assays, comprehensive information about these other aspects is limited. Further research is necessary to fully explore these areas. [1-28]

ANone: Significant milestones in rostafuroxin research include:

- Discovery and preclinical development: Initial research identified ouabain and mutant α-adducin as potential therapeutic targets in hypertension. Rostafuroxin was then developed as a selective ouabain antagonist with antihypertensive properties in animal models. []

- Early clinical trials: Phase II dose-finding studies demonstrated the safety and efficacy of rostafuroxin in reducing blood pressure in patients with essential hypertension. [, , ]

- Pharmacogenomic research: Studies revealed that specific genetic variations related to ouabain metabolism and adducin activity could predict a patient's response to rostafuroxin, paving the way for personalized medicine approaches. [, , ]

ANone: Rostafuroxin research offers opportunities for cross-disciplinary collaboration and applications, including:

- Pharmacogenomics: Integrating genetic information to personalize rostafuroxin therapy and potentially other antihypertensive treatments. [, , ]

- Drug discovery and development: Exploring rostafuroxin's mechanism of action and derivatives as potential therapeutic agents for other diseases associated with Na+,K+-ATPase dysregulation, such as heart failure and cancer. [, ]

- Cardiovascular research: Investigating the role of ouabain and adducin in cardiovascular health and disease, potentially leading to novel therapeutic targets and strategies. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。